molecular formula C7H5BrClF B069579 3-Chloro-4-fluorobenzyl bromide CAS No. 192702-01-5

3-Chloro-4-fluorobenzyl bromide

Cat. No.: B069579
CAS No.: 192702-01-5
M. Wt: 223.47 g/mol
InChI Key: GGTQWWTYUKXFPP-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzyl bromide (CAS 192702-01-5) is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.48 g/mol . It is characterized by a benzyl bromide backbone substituted with chlorine at the 3-position and fluorine at the 4-position. This compound is a versatile alkylating agent, widely used in organic synthesis, particularly in pharmaceutical intermediates and agrochemicals. Its boiling point is reported as 63–65°C at 0.6 mmHg, with a density of 1.5680 g/cm³ .

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTQWWTYUKXFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373937
Record name 3-Chloro-4-fluorobenzyl bromide
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Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192702-01-5
Record name 3-Chloro-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-chloro-1-fluorobenzene
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Preparation Methods

Reaction Mechanism

The process follows a radical chain mechanism :

  • Initiation : Dibenzoyl peroxide decomposes under heat to generate phenyl radicals.

  • Propagation : The abstract a hydrogen atom from the methyl group of 3-chloro-4-fluorotoluene, forming a benzyl radical.

  • Bromination : The benzyl radical reacts with NBS, yielding this compound and succinimide as a byproduct.

Synthetic Procedure

  • Reagents :

    • 3-Chloro-4-fluorotoluene (5 g, 0.0339 mol)

    • NBS (6.1 g, 0.0343 mol)

    • Dibenzoyl peroxide (0.05 g, 0.0002 mol)

    • CCl₄ (100 mL)

  • Conditions :

    • Reflux at 76–80°C for 12 hours.

    • Post-reaction filtration, washing with water and saturated NaCl, and drying over Na₂SO₄.

    • Solvent removal under vacuum yields 7.5 g (97.1%) of product as a pale yellow oil.

Table 1: Key Parameters for Radical Bromination

ParameterValue
Starting Material3-Chloro-4-fluorotoluene
Brominating AgentNBS
SolventCCl₄
TemperatureReflux (76–80°C)
Reaction Time12 hours
Yield97.1%
Purity>97% (by GC-MS)

Alternative Bromination Strategies

While radical bromination dominates, other methods highlight reagent adaptability:

Electrophilic Bromination in Dichloromethane

A patent describing the synthesis of structurally related compounds employs NBS in dichloromethane (DCM) at 40°C for 6 hours. Although developed for 4-bromo-1-chloro-2-((3-fluorobenzyl)oxy)benzene, this protocol demonstrates NBS’s efficacy in non-polar solvents without radical initiators. Applied to 3-chloro-4-fluorotoluene, this method could theoretically proceed via electrophilic aromatic substitution, though the benzylic position’s reactivity favors radical pathways.

Comparative Analysis of Bromination Methods

Table 2: Method Comparison

MethodRadical BrominationElectrophilic Bromination
Solvent CCl₄DCM
Catalyst/Initiator Dibenzoyl peroxideNone
Temperature 76–80°C40°C
Time 12 hours6 hours
Yield 97.1%93.2% (analogous reaction)
Scalability High (batch reactor-friendly)Moderate (requires precise T control)

Key findings:

  • Radical bromination outperforms in yield and reliability due to stabilized intermediate radicals.

  • Electrophilic routes may reduce reaction time but risk regioselectivity issues with polyhalogenated substrates.

Process Optimization and Scalability

Solvent Substitution

Replacing CCl₄ with tetrachloroethylene (TCE) or 1,2-dichloroethane (DCE) maintains reaction efficiency while mitigating environmental and safety concerns.

Catalyst Loading

Reducing dibenzoyl peroxide to 0.5 mol% (vs. 1 mol% in standard protocol) preserves yield (95–96%) and minimizes side-product formation.

Continuous Flow Systems

Pilot-scale studies show that continuous flow reactors enhance heat dissipation, reducing decomposition risks during exothermic bromination .

Chemical Reactions Analysis

3-Chloro-4-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-4-fluorobenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to the formation of biologically active molecules.

Key Uses:

  • Synthesis of Anticancer Agents: It has been utilized in the development of compounds targeting specific cancer pathways.
  • Antibiotic Development: The compound has shown efficacy in synthesizing novel antibiotics through reactions that modify existing frameworks to improve activity against resistant strains.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers reported the synthesis of a new class of anticancer agents using this compound as a key intermediate. The resulting compounds demonstrated enhanced potency compared to existing therapies, indicating the compound's potential in drug development .

Organic Synthesis

The compound is widely used in organic chemistry for constructing complex molecular architectures. Its reactivity allows chemists to introduce functional groups selectively.

Applications:

  • Formation of Fluorinated Compounds: It is instrumental in creating fluorinated derivatives which are valuable in agrochemicals and specialty chemicals.
  • Building Block for Complex Molecules: The bromine atom facilitates nucleophilic substitution reactions, enabling the formation of various derivatives.

Data Table:

Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionReplacement of bromine with nucleophilesFluorinated benzyl derivatives
Coupling ReactionsFormation of biaryl compoundsBiaryl pharmaceuticals

Material Science

In material science, this compound is used to develop advanced materials with specific chemical functionalities.

Applications:

  • Polymer Synthesis: It acts as a monomer or cross-linking agent in polymerization processes.
  • Coatings Development: Its incorporation into coatings enhances chemical resistance and durability.

Case Study:
A research article highlighted the use of this compound in synthesizing a new class of polymeric materials that exhibited superior thermal stability and mechanical properties compared to conventional polymers .

Chemical Biology Research

The compound plays a significant role in chemical biology, aiding researchers in exploring biological mechanisms and developing targeted therapies.

Applications:

  • Bioconjugation: It can be used to label biomolecules for tracking and studying their interactions.
  • Targeted Drug Delivery Systems: Researchers have explored its use in creating conjugates that deliver drugs specifically to cancer cells.

Data Table:

Application AreaSpecific Use
BioconjugationLabeling proteins for imaging
Drug DeliveryTargeted delivery systems using conjugates

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles in substitution reactions. This reactivity makes it a valuable intermediate in various synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Structural Isomers and Positional Variations

The reactivity and physical properties of benzyl bromide derivatives are highly dependent on the substituent positions. Below is a comparison with positional isomers and related compounds:

Compound Name CAS Number Molecular Formula Substituent Positions Boiling Point (°C/mmHg) Density (g/cm³) Key Applications
3-Chloro-4-fluorobenzyl bromide 192702-01-5 C₇H₅BrClF 3-Cl, 4-F 63–65/0.6 1.5680 Alkylating agent in drug synthesis
2-Chloro-4-fluorobenzyl bromide 68220-26-8 C₇H₅BrClF 2-Cl, 4-F Not reported Not reported Intermediate in organic chemistry
3-Chloro-5-fluorobenzyl bromide 493024-39-8 C₇H₅BrClF 3-Cl, 5-F Not reported 1.5610 Research applications
4-Chloro-2-fluorobenzyl bromide 71916-82-0 C₇H₅BrClF 4-Cl, 2-F Not reported Not reported Specialty chemical synthesis

Key Observations :

  • Steric and Electronic Effects : The 3-Cl, 4-F substitution in the target compound creates a unique electronic environment, influencing its reactivity in nucleophilic substitution reactions compared to isomers like 2-Cl, 4-F derivatives. The proximity of Cl and F in the 3- and 4-positions may enhance electrophilicity at the benzylic carbon .
  • Synthetic Utility : this compound has been employed in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives, demonstrating its role in constructing heterocyclic scaffolds .

Functional Group Variations

Substitution of fluorine or chlorine with bulkier groups significantly alters physicochemical properties:

Compound Name CAS Number Molecular Formula Substituent Group Molecular Weight (g/mol) Key Differences
This compound 192702-01-5 C₇H₅BrClF F, Cl 223.48 Balanced lipophilicity for drug design
3-Chloro-4-(trifluoromethoxy)benzyl bromide Not specified C₈H₅BrClF₃O CF₃O, Cl 309.48 Increased lipophilicity and steric bulk
4-(Trifluoromethyl)benzyl bromide 402-49-3 C₈H₆BrF₃ CF₃ 239.03 Higher molecular weight; enhanced stability

Key Observations :

  • Thermal Stability : The trifluoromethyl group in 4-(trifluoromethyl)benzyl bromide contributes to higher thermal stability compared to the target compound .

Key Observations :

  • Unlike aliphatic bromides (e.g., methyl bromide), aromatic bromides like this compound are less volatile but still require careful handling due to corrosive properties .

Biological Activity

3-Chloro-4-fluorobenzyl bromide (CAS No. 192702-01-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C7_7H5_5BrClF
  • Molecular Weight : 223.47 g/mol
  • Physical State : Liquid
  • Synthesis : Typically synthesized via bromination of 3-chloro-4-fluorotoluene using dibenzoyl peroxide and N-bromosuccinimide in carbon tetrachloride .

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various cellular pathways. It has been noted for its role in activating nucleotide exchange on RAS proteins, which is crucial for cell signaling and proliferation. The compound can enhance the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through the RAS-MAPK signaling pathway at low concentrations, while higher concentrations lead to a negative feedback loop that reduces ERK phosphorylation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
RAS ActivationEnhances nucleotide exchange on RAS
ERK PhosphorylationIncreases phosphorylation at low doses
Antibacterial ActivityDemonstrated activity against Staphylococcus aureus

Case Studies and Research Findings

  • Antibacterial Activity :
    In a study evaluating the antibacterial properties of compounds similar to this compound, it was found that related compounds exhibited significant activity against Staphylococcus aureus and Chromobacterium violaceum. The zones of inhibition measured were 20.5 mm and 17.0 mm, respectively, although these were lower than the standard antibiotic Streptomycin .
  • Cancer Research :
    The compound has been explored as a potential starting point for developing chemotherapeutic agents targeting cancer-regulating pathways. Its ability to modulate key signaling pathways makes it a candidate for further investigation in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-4-fluorobenzyl bromide, and how can reaction progress be monitored?

this compound (CAS 192702-01-5, C₇H₅BrClF, MW 223.47) is typically synthesized via bromination of 3-chloro-4-fluorotoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or via halogen exchange from the corresponding benzyl chloride using HBr/Lewis acid catalysts . Reaction progress can be monitored by thin-layer chromatography (TLC) with UV visualization or gas chromatography (GC) to track intermediate/byproduct formation. Confirmatory characterization involves ¹H/¹³C NMR for structural analysis and mass spectrometry (MS) for molecular weight verification .

Q. What safety precautions are critical when handling this compound?

As a halogenated benzyl bromide, it is a lachrymator and skin irritant. Use in a fume hood with nitrile gloves, safety goggles, and flame-resistant lab coats. Store in airtight containers away from moisture and oxidizing agents. Emergency protocols include immediate rinsing with water for eye/skin contact and neutralization of spills with sodium bicarbonate .

Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) or gas chromatography-mass spectrometry (GC-MS) are standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions, while Fourier-transform infrared (FTIR) confirms functional groups (C-Br stretch ~550 cm⁻¹). Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or oxidation) be minimized during synthesis?

Side reactions arise from trace moisture or light exposure. Pre-drying solvents (e.g., THF over molecular sieves) and using anhydrous HBr in bromination reduces hydrolysis. Light-sensitive reactions require amber glassware. Adding radical inhibitors (e.g., BHT) suppresses undesired radical pathways. Kinetic studies via in-situ FTIR or Raman spectroscopy help optimize reaction conditions .

Q. What strategies resolve discrepancies in bromide quantification during reaction byproduct analysis?

Bromide quantification via ion chromatography (IC) or capillary electrophoresis (CE) may conflict due to matrix effects (e.g., high chloride concentrations). Use internal standards (e.g., ⁸¹Br isotope dilution) or validate methods with spiked recovery experiments. Statistical experimental design (e.g., Plackett-Burman) identifies interference sources, such as co-eluting anions .

Q. How does steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing Cl and F substituents activate the benzyl bromide toward nucleophilic substitution (Sₙ2) but hinder bulky nucleophiles. In Suzuki-Miyaura couplings, the bromide’s leaving group ability is enhanced compared to non-halogenated analogs. Computational studies (DFT) reveal transition-state stabilization via π-backdonation from palladium catalysts .

Q. What are the environmental fate and degradation pathways of this compound?

Under aqueous conditions, hydrolysis forms 3-chloro-4-fluorobenzyl alcohol, while photolysis generates radical intermediates. Biodegradation studies in wetland sediments show slow bromide release (t₁/₂ >30 days), tracked via bromide-selective electrodes or SF₆ tracer methods. Waste must be treated as halogenated hazardous waste and incinerated .

Q. How can crystallography elucidate reaction intermediates in benzyl bromide-mediated syntheses?

Single-crystal X-ray diffraction (SCXRD) resolves stereoelectronic effects in intermediates, such as Pd-benzyl complexes in cross-coupling. For example, SCXRD of analogous brominated pyrazole derivatives confirms bond angles and packing motifs critical for catalytic activity .

Methodological Recommendations

  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) or fractional distillation (bp ~200–220°C, vacuum) .
  • Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light to identify degradation products via LC-MS .
  • Byproduct Management : Neutralize waste bromide with AgNO₃ to precipitate AgBr, followed by filtration and disposal via licensed facilities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluorobenzyl bromide
Reactant of Route 2
3-Chloro-4-fluorobenzyl bromide

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